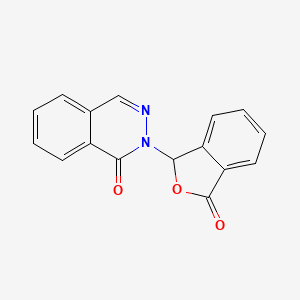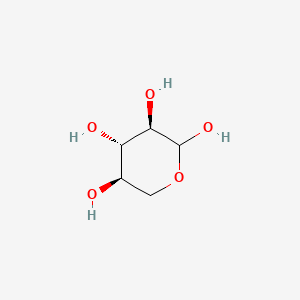
2-(Pent-4-EN-1-YL)isoindoline-1,3-dione
Descripción general
Descripción
2-(Pent-4-en-1-yl)isoindoline-1,3-dione is a chemical compound with the CAS Number: 7736-25-6 and a molecular weight of 215.25 . It is a solid substance and its linear formula is C13H13NO2 .
Molecular Structure Analysis
The molecular structure of 2-(Pent-4-en-1-yl)isoindoline-1,3-dione is represented by the linear formula C13H13NO2 . The average mass of the molecule is 215.248 Da and the monoisotopic mass is 215.094635 Da .Physical And Chemical Properties Analysis
2-(Pent-4-en-1-yl)isoindoline-1,3-dione is a solid substance . It has a molecular weight of 215.25 and its linear formula is C13H13NO2 .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
N-isoindoline-1,3-dione heterocycles, which include “2-(Pent-4-EN-1-YL)isoindoline-1,3-dione”, have gained significant attention for their potential use in pharmaceutical synthesis . The structure-activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
Herbicides
These compounds have also found applications in the development of herbicides . The specific mechanisms and effectiveness of these compounds in this application are subjects of ongoing research.
Colorants and Dyes
The isoindoline-1,3-dione nucleus and carbonyl groups at positions 1 and 3 give these compounds unique properties that make them useful in the creation of colorants and dyes .
Polymer Additives
N-isoindoline-1,3-dione heterocycles have been used as additives in polymers . Their specific roles and effects on polymer properties are being explored further.
Organic Synthesis
These compounds have been used in various organic synthesis processes . The diverse synthetic strategies employed to access N-isoindoline-1,3-diones derivatives highlight their versatility in this field .
Photochromic Materials
N-isoindoline-1,3-dione heterocycles have found use in the development of photochromic materials . These materials change color in response to light, and the specific properties of N-isoindoline-1,3-diones make them suitable for this application.
Antiseizure Medication
Research has been conducted into the use of isoindoline-1,3-dione derivatives in the treatment of epilepsy . In one study, compound 3m with para methoxy substituent exhibited anticonvulsant activity in the maximal electroshock (MES) model .
Cancer Treatment
There is ongoing research into the potential use of isoindoline-1,3-dione derivatives in cancer treatment . In one study, a compound reduced cell viability to 4% when Raji cells were treated for 72 hours .
Safety and Hazards
The compound is classified under the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
The primary target of 2-(Pent-4-EN-1-YL)isoindoline-1,3-dione is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses, thus terminating nerve transmission . This compound also modulates the dopamine receptor D3 , suggesting potential applications as antipsychotic agents .
Mode of Action
2-(Pent-4-EN-1-YL)isoindoline-1,3-dione exerts a competitive inhibition on AChE . By binding to AChE, it prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft . This leads to prolonged nerve transmission.
Biochemical Pathways
The action of 2-(Pent-4-EN-1-YL)isoindoline-1,3-dione affects the cholinergic and dopaminergic pathways. By inhibiting AChE, it increases the levels of acetylcholine, a key neurotransmitter in the cholinergic pathway . This can have various downstream effects, including enhanced nerve transmission. Its interaction with the dopamine receptor D3 suggests that it may also influence the dopaminergic pathway .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -5.52 cm/s .
Result of Action
The result of the action of 2-(Pent-4-EN-1-YL)isoindoline-1,3-dione is an increase in the levels of acetylcholine due to the inhibition of AChE . This can lead to enhanced nerve transmission. Its interaction with the dopamine receptor D3 may also have effects on mood and behavior, suggesting potential applications as antipsychotic agents .
Action Environment
The action of 2-(Pent-4-EN-1-YL)isoindoline-1,3-dione can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C
Propiedades
IUPAC Name |
2-pent-4-enylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13(14)16/h2,4-5,7-8H,1,3,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKYMPVVZNUAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30320900 | |
| Record name | 2-(Pent-4-en-1-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pent-4-EN-1-YL)isoindoline-1,3-dione | |
CAS RN |
7736-25-6 | |
| Record name | NSC366112 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Pent-4-en-1-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-5,10,15,20,25,30,35,40-Octakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B3023472.png)








![[1,2]Oxazinane-2-carboxylic acid tert-butyl ester](/img/structure/B3023486.png)



